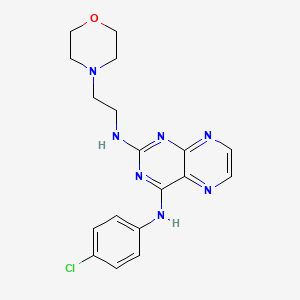

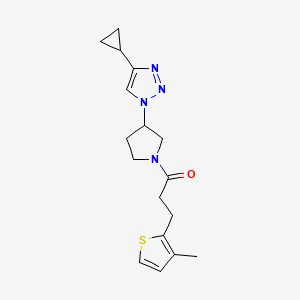

N4-(4-氯苯基)-N2-(2-吗啉基乙基)喹啉-2,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pteridine derivatives involves several key steps, including the use of intermediate compounds and specific reagents to achieve the desired chemical structures. For instance, the synthesis of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamines involves an intermediate compound 5-fluoro-N4-(3-(aminophenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine, with structures established through spectral data such as 1H-NMR, 13C-NMR, 19F-NMR, ESI-MS, and analytical data (Gorle et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as those involving morpholine derivatives, reveals specific orientations and bond lengths critical for the compound's functionality. For example, N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its platinum(II) and ruthenium(II) complexes exhibit specific bond orientations and lengths, indicative of the compound's potential reactivity and interaction with other molecules (Singh et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving the synthesis and modification of pteridine derivatives often include steps such as displacement reactions, cyclization, and controlled oxidation. These reactions are crucial for introducing functional groups and achieving the desired chemical properties. For example, the synthesis of 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine involves displacement and cyclization reactions to introduce specific substituents and achieve high yields (Samano et al., 2000).

科学研究应用

合成和生物活性

研究重点放在与吗啡基苯基团连接的嘧啶衍生物的合成和生物活性上。这些化合物,包括变体如5-氟-N4-(3-(4-取代苯基氨基)苯基)-N2-(4-吗啡基苯基)嘧啶-2,4-二胺,对幼虫表现出显著的杀虫活性,突显了它们作为生物活性分子在害虫控制和可能在治疗环境中的潜力(Gorle et al., 2016)。

配位化学和细胞毒性

含吗啡和其他胺基的铂(II)混合顺二胺配合物已被合成并对其对癌细胞的细胞毒性进行了测试。这些配合物具有顺式构型,其中吗啡作为其中的一种配体,显示出有希望的抗癌活性,突显了含吗啡化合物在开发化疗药物中的实用性(Da et al., 2004)。

材料科学和聚合物化学

从含吗啡单元的二胺合成的新型芳香族聚(胺-亚酰亚胺)已被合成。这些聚合物表现出高热稳定性、良好的机械性能和电致变色特性,表明它们在先进材料科学中的应用,特别是在开发具有特定电子和光学性能的高性能聚合物方面(Cheng et al., 2005)。

有机合成和表征

已经探索了含吗啡苯基团的新型嘧啶衍生物的合成和表征。这些化合物是通过涉及硝酸胍的特定反应合成的,并通过各种光谱方法进行表征。研究展示了含吗啡化合物在有机合成中的多功能性以及在发现新的生物活性方面的潜力(Thanusu et al., 2010)。

发光和光学材料

对包括吗啡衍生物在内的空间位阻Pt(II)配合物的研究显示了它们在制造有机发光二极管(OLEDs)和电子开关器件中的应用。这些材料提供深红色发射,并由于其独特的电致发光和电致变色特性,可能在有机存储器件中使用(Blondel et al., 2017)。

属性

IUPAC Name |

4-N-(4-chlorophenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN7O/c19-13-1-3-14(4-2-13)23-17-15-16(21-6-5-20-15)24-18(25-17)22-7-8-26-9-11-27-12-10-26/h1-6H,7-12H2,(H2,21,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUOLFWSFOQVKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2493595.png)

![N-(cyanomethyl)-N-cyclopropyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2493597.png)

![N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2493598.png)

![6,8-Diazaspiro[4.5]decane-7,9-dione](/img/structure/B2493599.png)

![(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2493600.png)

![1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2493604.png)

![Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2493609.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2493613.png)

![(1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide](/img/structure/B2493616.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2493617.png)